ethyl N-(3-methylpent-1-yn-3-yl)carbamate
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Overview
Description
Ethyl N-(3-methylpent-1-yn-3-yl)carbamate is a chemical compound with the molecular formula C9H15NO2. It is known for its unique structure, which includes an ethyl carbamate group attached to a 3-methylpent-1-yn-3-yl moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-methylpent-1-yn-3-yl)carbamate typically involves the reaction of 3-methylpent-1-yn-3-ol with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include a temperature range of 0-50°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-methylpent-1-yn-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Ethyl N-(3-methylpent-1-yn-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-(3-methylpent-1-yn-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-pentyn-3-ol: A structurally related compound used in similar applications.
Ethyl carbamate: Shares the carbamate functional group but differs in the attached moiety
Uniqueness
Ethyl N-(3-methylpent-1-yn-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6970-81-6 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl N-(3-methylpent-1-yn-3-yl)carbamate |
InChI |
InChI=1S/C9H15NO2/c1-5-9(4,6-2)10-8(11)12-7-3/h1H,6-7H2,2-4H3,(H,10,11) |
InChI Key |
JPUVKBJUXLQNNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#C)NC(=O)OCC |
Origin of Product |
United States |
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